4-(二丙基氨基)苯甲醛

描述

Synthesis Analysis

The synthesis of benzaldehyde derivatives, including “Benzaldehyde, 4-(dipropylamino)-,” often involves regio-selective formylation techniques. For instance, Boga et al. (2014) described a general synthetic methodology for the synthesis of highly functionalized benzaldehydes with isotopic labeling via regio-selective formylation. This process utilizes reagents such as LDA/n-BuLi and DMF-d7 or EtO-13CHO to achieve the desired benzaldehyde derivatives with high functionalization and isotopic purity greater than 99% (Boga, Alhassan, & Hesk, 2014).

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives, including those substituted at the 4-position, can exhibit specific interactions, such as hydrogen bonding, influencing their physical and chemical behavior. Vaz et al. (2005) conducted a comprehensive study on 4-phenyl-benzaldehyde, showing how C-H...O hydrogen bonding plays a crucial role in its crystal structure and solution behavior. Although this study focuses on a different derivative, it highlights the significance of structural analysis in understanding the properties and reactivity of benzaldehyde compounds (Vaz et al., 2005).

Chemical Reactions and Properties

Benzaldehyde derivatives engage in a variety of chemical reactions, depending on the nature of substituents and reaction conditions. For example, Saito et al. (1996) explored the superacid-catalyzed reaction of substituted benzaldehydes with benzene, leading to the formation of triphenylmethane derivatives under certain conditions. This study illustrates the reactivity of benzaldehyde compounds in the presence of a superacid and their potential for yielding complex organic molecules (Saito, Ohwada, & Shudo, 1996).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, such as solubility, melting point, and boiling point, can vary widely depending on their molecular structure. Studies on the synthesis and characterization of these compounds often provide valuable insights into their physical behavior, which is crucial for their application in different domains.

Chemical Properties Analysis

The chemical properties of “Benzaldehyde, 4-(dipropylamino)-” can be influenced by its functional groups. The presence of the dipropylamino group at the 4-position can affect its reactivity, enabling specific chemical transformations that are not feasible with unsubstituted benzaldehyde. Research into the reactivity of similar compounds, such as the efficient enzymatic production of benzaldehyde from L-phenylalanine using mutant forms of enzymes, highlights the innovative approaches to synthesizing and utilizing benzaldehyde derivatives (Takakura et al., 2022).

科学研究应用

视网膜氧化抑制

4-(N,N-二丙基氨基)苯甲醛抑制全反式视黄醛到全反式维甲酸的氧化,该氧化过程是由ALDH1A1催化的 . 这种抑制很重要,因为维甲酸介导的信号转导通路在胚胎发生和造血过程中细胞生长和分化的调控中起着至关重要的作用 .

HL-60早幼粒细胞白血病细胞的分化

尽管抑制了全反式视黄醛到全反式维甲酸的氧化,但4-(N,N-二丙基氨基)苯甲醛不会抑制暴露于全反式视黄醛的HL-60早幼粒细胞白血病细胞的分化 . 这表明另一种催化活性合成了刺激HL-60细胞分化为终末阶段粒细胞所需的维甲酸配体 .

ALDH1A1的抑制

4-(N,N-二丙基氨基)苯甲醛(DPAB)已被鉴定为ALDH1A1的有效选择性抑制剂 . 这一点很重要,因为高水平的ALDH1A1活性可以保护人和鼠细胞免受烷化剂环磷酰胺及其恶唑磷杂环类似物的毒性 .

抗生素评价

4-(N,N-二丙基氨基)苯甲醛已用于合成新型三苯胺查耳酮 . 这些合成化合物对测试微生物表现出显著的抗菌活性 . 例如,(E)-3-(4-(二苯基氨基)苯基)-1-(3′-硝基苯基)丙-2-烯-1-酮(1b)对黑曲霉表现出最高的抑菌圈 .

对接研究

已经对4-(N,N-二丙基氨基)苯甲醛进行了分子对接实验,以分析最有利的构象,并找到最大化相互作用并最小化能量的方向 . 这在药物发现和开发过程中非常有用 .

作用机制

Mode of Action

DPAB acts as a potent, reversible inhibitor of ALDH1A1 . It inhibits the oxidation of all-trans retinal to all-trans retinoic acid by ALDH1A1 . In kinetic studies, DPAB showed mixed-type inhibition with respect to the aldehyde substrates .

Biochemical Pathways

The inhibition of ALDH1A1 by DPAB affects the oxidation of all-trans retinal to all-trans retinoic acid . This process is part of the signal transduction pathways mediated by retinoic acid, which play a critical role in the regulation of cell growth and differentiation during embryogenesis, hematopoiesis, and in a variety of tumor cell lines in culture .

Pharmacokinetics

Its potent inhibition of aldh1a1, with ic50 values of 011 and 013 μM for purified mouse and human ALDH1A1 respectively, suggest that it may have good bioavailability .

Result of Action

The inhibition of ALDH1A1 by DPAB leads to a decrease in the oxidation of all-trans retinal to all-trans retinoic acid .

Action Environment

The degree of inhibition by dpab was found to be highly dependent on the structure of the aldehyde substrate .

生化分析

Biochemical Properties

Benzaldehyde, 4-(dipropylamino)- plays a significant role in biochemical reactions, particularly as an inhibitor of aldehyde dehydrogenase enzymes. It has been identified as a potent, reversible inhibitor of class I aldehyde dehydrogenase in both mouse and human models . This compound interacts with enzymes such as aldehyde dehydrogenase 1A1 (ALDH1A1) and aldehyde dehydrogenase 1A2 (ALDH1A2), inhibiting the oxidation of retinal to retinoic acid . The inhibition of these enzymes by Benzaldehyde, 4-(dipropylamino)- is crucial in regulating the levels of retinoic acid, which plays a vital role in cell growth and differentiation.

Cellular Effects

Benzaldehyde, 4-(dipropylamino)- has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the differentiation of HL-60 promyelocytic leukemia cells exposed to retinal . This compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of aldehyde dehydrogenase enzymes. The inhibition of retinal oxidation by Benzaldehyde, 4-(dipropylamino)- leads to altered levels of retinoic acid, which in turn impacts cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of Benzaldehyde, 4-(dipropylamino)- involves its interaction with aldehyde dehydrogenase enzymes. This compound exhibits mixed-type inhibition with respect to aldehyde substrates such as propanal, phenylacetaldehyde, benzaldehyde, and aldophosphamide . Benzaldehyde, 4-(dipropylamino)- binds to the active site of these enzymes, preventing the oxidation of aldehyde substrates and thereby reducing the production of retinoic acid. This inhibition affects various cellular processes, including cell differentiation and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzaldehyde, 4-(dipropylamino)- change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that Benzaldehyde, 4-(dipropylamino)- maintains its inhibitory activity over extended periods, leading to sustained alterations in retinoic acid levels and subsequent cellular effects . The long-term exposure to this compound can result in persistent changes in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of Benzaldehyde, 4-(dipropylamino)- vary with different dosages in animal models. At low concentrations, this compound effectively inhibits aldehyde dehydrogenase enzymes, leading to significant changes in retinoic acid levels and cellular processes . At high doses, Benzaldehyde, 4-(dipropylamino)- may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

Benzaldehyde, 4-(dipropylamino)- is involved in metabolic pathways related to the oxidation of aldehyde substrates. It interacts with enzymes such as aldehyde dehydrogenase 1A1 and aldehyde dehydrogenase 1A2, inhibiting their activity and affecting the production of retinoic acid . This compound’s impact on metabolic flux and metabolite levels is significant, as it modulates the balance of retinoic acid and other related metabolites in cells.

Transport and Distribution

The transport and distribution of Benzaldehyde, 4-(dipropylamino)- within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . The interactions with specific transporters and binding proteins play a crucial role in determining the bioavailability and efficacy of Benzaldehyde, 4-(dipropylamino)- in different cellular contexts.

Subcellular Localization

Benzaldehyde, 4-(dipropylamino)- exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Benzaldehyde, 4-(dipropylamino)- is essential for its interaction with aldehyde dehydrogenase enzymes and subsequent inhibition of retinal oxidation.

属性

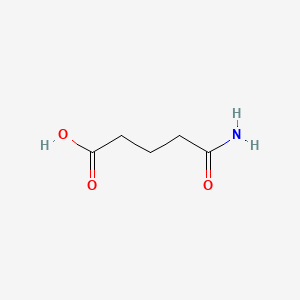

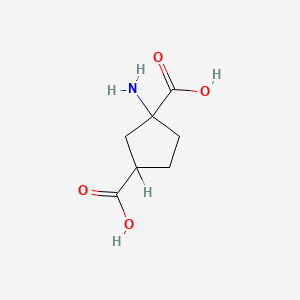

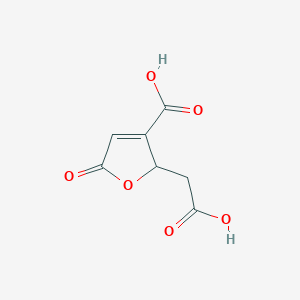

IUPAC Name |

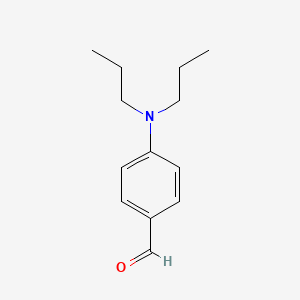

4-(dipropylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-9-14(10-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOZLDYBGNJMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060617 | |

| Record name | Benzaldehyde, 4-(dipropylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

613-28-5 | |

| Record name | 4-(Dipropylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(N,N-Dipropylamino)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Dipropylamino)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(dipropylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(dipropylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(dipropylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-(DIPROPYLAMINO)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU88O0QKA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。